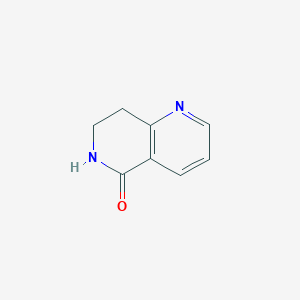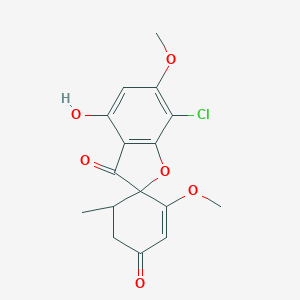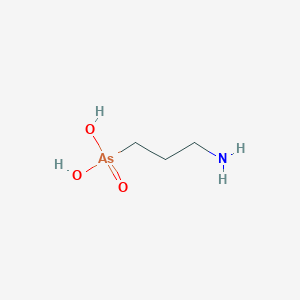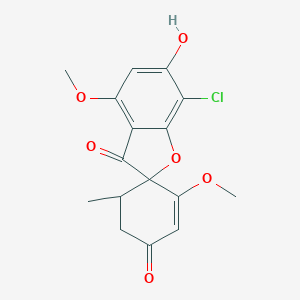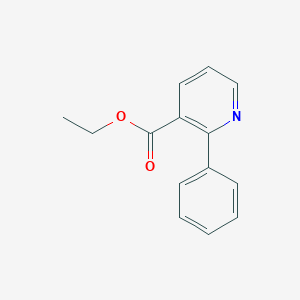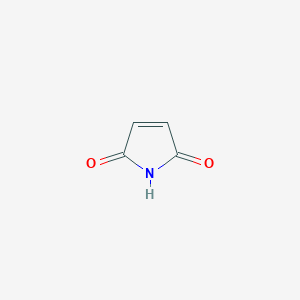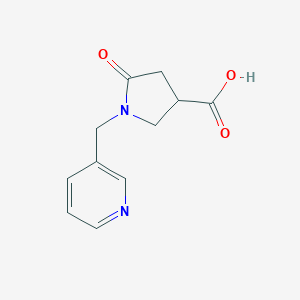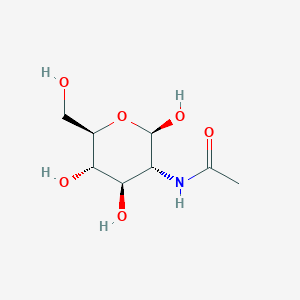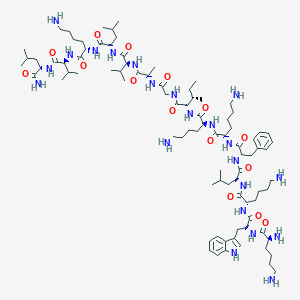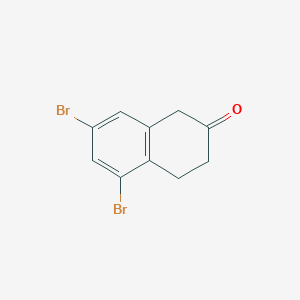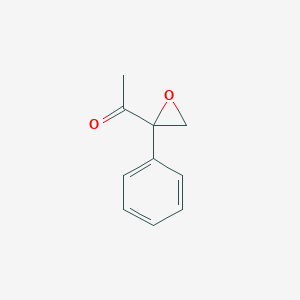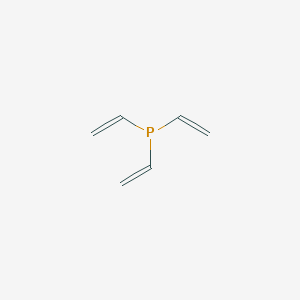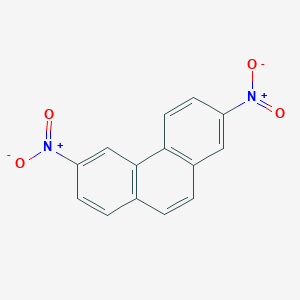
2,6-Dinitrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitrophenanthrene (2,6-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C16H8N2O4 and a molecular weight of 296.24 g/mol. 2,6-DNP is a potent mutagen and carcinogen and has been extensively studied for its toxicological effects.
Wirkmechanismus
2,6-Dinitrophenanthrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutations and carcinogenesis. It also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Biochemische Und Physiologische Effekte
2,6-Dinitrophenanthrene has been shown to induce DNA damage, chromosomal aberrations, and micronuclei in vitro and in vivo. It also induces oxidative stress, apoptosis, and inflammation in various cell types. In animal models, 2,6-Dinitrophenanthrene has been shown to induce tumors in the liver, lung, and skin.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dinitrophenanthrene is a potent mutagen and carcinogen and can be used as a positive control in mutagenicity assays. It is also a useful tool for studying the mechanism of carcinogenesis. However, its toxicity and carcinogenicity also pose a risk to researchers and require careful handling and disposal.
Zukünftige Richtungen
There are several areas of future research on 2,6-Dinitrophenanthrene. One area is the development of more sensitive and specific assays for detecting its mutagenic and carcinogenic effects. Another area is the identification of biomarkers for predicting its toxicity and carcinogenicity. Additionally, the use of 2,6-Dinitrophenanthrene as a tool for studying the mechanism of carcinogenesis can be expanded to include other types of cancer. Finally, the development of safer and more effective methods for handling and disposing of 2,6-Dinitrophenanthrene is also an important area of future research.
Conclusion:
2,6-Dinitrophenanthrene is a potent mutagen and carcinogen that is widely used in scientific research. Its toxicity and carcinogenicity pose a risk to researchers and require careful handling and disposal. However, its use as a tool for studying the mechanism of carcinogenesis and its potential for developing more sensitive assays and biomarkers make it an important compound for future research.
Synthesemethoden
2,6-Dinitrophenanthrene can be synthesized by the nitration of phenanthrene using a mixture of nitric and sulfuric acids. The reaction yields a mixture of isomers, including 1,3-, 1,4-, 2,3-, and 2,6-Dinitrophenanthrene. The isomers can be separated by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitrophenanthrene is widely used in scientific research as a model compound for studying the toxicity and mutagenicity of PAHs. It is used as a positive control in mutagenicity assays such as the Ames test and the micronucleus assay. It is also used to induce tumors in animal models for studying the mechanism of carcinogenesis.
Eigenschaften
CAS-Nummer |
159092-69-0 |
|---|---|
Produktname |
2,6-Dinitrophenanthrene |
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
2,6-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8H |
InChI-Schlüssel |
RAIMVILTKHZBGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
159092-69-0 |
Synonyme |
2,6-DINITROPHENANTHRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



